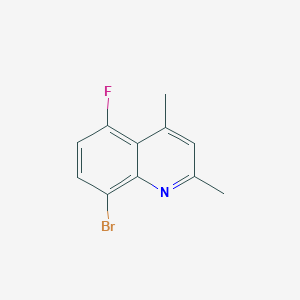

8-Bromo-5-fluoro-2,4-dimethylquinoline

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govsynquestlabs.com Its prevalence in a wide array of biologically active compounds, including alkaloids, approved drugs, and clinical candidates, underscores its importance. bldpharm.commdpi.com The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the synthesis of diverse derivatives with a broad spectrum of pharmacological activities.

Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being prominent examples. bldpharm.comresearchgate.net In modern drug discovery, this scaffold is integral to the development of agents with anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. mdpi.comgoogle.com The ability of the quinoline nucleus to serve as a versatile pharmacophore allows it to interact with various biological targets, making it a focal point in the design of novel therapeutic agents. mdpi.com Beyond pharmaceuticals, quinoline derivatives are also employed in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors to specialized chemicals. bldpharm.com

Importance of Halogenation in Quinoline Chemistry

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure, is a powerful tool in synthetic and medicinal chemistry. Incorporating halogens into the quinoline scaffold can profoundly influence the physicochemical properties of the resulting molecule, such as its lipophilicity, metabolic stability, and electronic character. These modifications can, in turn, enhance the biological activity and pharmacokinetic profile of the compound.

The presence of a halogen atom can significantly affect a molecule's ability to cross biological membranes and can also lead to specific interactions with target proteins, such as hydrogen bonding or halogen bonding. google.com For instance, the introduction of a fluorine atom can alter the acidity of nearby functional groups and block metabolic pathways, thereby increasing the drug's bioavailability. Bromine and iodine atoms, on the other hand, are often introduced to serve as reactive handles for further synthetic transformations, such as cross-coupling reactions, which are instrumental in building more complex molecular architectures. The strategic placement of halogens on the quinoline ring is, therefore, a key strategy for optimizing the therapeutic potential of these compounds.

Overview of 8-Bromo-5-fluoro-2,4-dimethylquinoline in Academic Contexts

While the broader class of halogenated quinolines has been extensively studied, specific academic literature on this compound is limited. Its academic significance is therefore largely inferred from the well-established roles of its constituent structural motifs. The compound's architecture, featuring a bromo, a fluoro, and two methyl groups on the quinoline core, suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological screening.

The bromine atom at the 8-position is a key feature, offering a reactive site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the generation of diverse molecular libraries for drug discovery and materials science applications. The fluorine atom at the 5-position is expected to modulate the electronic properties and lipophilicity of the molecule, which can have a significant impact on its biological activity. The methyl groups at the 2- and 4-positions can also influence the compound's steric and electronic profile, potentially affecting its binding affinity to biological targets.

Given the known activities of other polysubstituted halogenated quinolines, it is plausible that this compound could be investigated for its potential as an antibacterial, anticancer, or anti-inflammatory agent. However, without specific published research on this compound, its precise properties and applications remain a subject for future investigation. The synthesis of this and similar compounds would likely involve multi-step sequences, starting from appropriately substituted anilines and employing classic quinoline synthesis reactions like the Doebner-von Miller or Conrad-Limpach methods.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-5-fluoro-2,4-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN/c1-6-5-7(2)14-11-8(12)3-4-9(13)10(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJYZGPFZJLNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=CC(=C12)F)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 5 Fluoro 2,4 Dimethylquinoline and Analogous Halogenated Quinolines

Established Synthetic Pathways to Quinoline (B57606) Derivatives

The foundational methods for quinoline synthesis often involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds under various conditions. These established pathways, though sometimes requiring harsh conditions, remain fundamental in organic synthesis.

Several classical name reactions provide reliable access to the quinoline core. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde), typically under acid or base catalysis, to form a quinoline derivative. wikipedia.orgorganic-chemistry.org

The Skraup synthesis is a vigorous reaction that produces quinoline by heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.org A related method, the Doebner-von Miller reaction , is an offshoot of the Skraup reaction and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. This method is particularly versatile for producing substituted quinolines.

The Doebner reaction utilizes an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. These classical methods, while effective, often suffer from drawbacks such as harsh reaction conditions, low yields, and limited regioselectivity.

| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or base catalysis | 2- and 3-substituted quinolines |

| Skraup | Aniline + Glycerol + Oxidizing agent | Strong acid (e.g., H₂SO₄), high heat | Unsubstituted or simple quinolines |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Strong acid, often with an oxidant | Variably substituted quinolines |

| Doebner | Aniline + Aldehyde + Pyruvic acid | Heating | Quinoline-4-carboxylic acids |

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. Various MCRs, such as the Povarov reaction, have been successfully employed for the synthesis of diverse quinoline scaffolds. These methods are prized for their efficiency, convergence, and ability to generate molecular diversity rapidly.

Targeted Synthesis of 8-Bromo-5-fluoro-2,4-dimethylquinoline

While a specific, documented synthesis for this compound is not prominently reported in the surveyed literature, its structure strongly suggests a viable synthetic route based on established methodologies using logical precursors.

The target compound can be synthesized via a Doebner-von Miller-type reaction . This pathway involves the acid-catalyzed condensation of 2-bromo-5-fluoroaniline (B94856) with an α,β-unsaturated carbonyl compound, specifically 3-penten-2-one .

In this proposed synthesis, the reaction would proceed through the following steps:

Michael addition of the aniline nitrogen to the β-carbon of the α,β-unsaturated ketone.

Subsequent intramolecular electrophilic cyclization of the resulting intermediate onto the aromatic ring.

Dehydration to form a dihydroquinoline intermediate.

Oxidation of the dihydroquinoline to yield the final aromatic product, this compound.

An external oxidizing agent may be required to facilitate the final aromatization step. The viability of using a substituted bromoaniline in such a reaction is supported by analogous syntheses, such as the preparation of 8-bromo-2-methylquinoline (B152758) from 2-bromoaniline (B46623) and crotonaldehyde. nih.gov

Advanced Synthetic Techniques for Halogenated Quinoline Scaffolds

To overcome the limitations of classical methods, modern organic synthesis has increasingly turned to transition metal catalysis, which offers milder reaction conditions, greater functional group tolerance, and improved selectivity.

A variety of transition metals have been employed to catalyze the formation of quinoline rings through diverse mechanistic pathways, including C-H activation, coupling reactions, and oxidative annulation.

Palladium (Pd) Catalysis: Palladium-catalyzed reactions are widely used for quinoline synthesis. Methods include the oxidative cyclization of aryl allyl alcohols with anilines and cascade reactions involving 2-amino aromatic ketones and alkynes. chemicalbook.com These protocols often proceed under neutral conditions, avoiding the need for strong acids or bases.

Copper (Cu) Catalysis: Copper catalysts are effective in domino reactions for quinoline synthesis, for instance, from enaminones and 2-halobenzaldehydes. sigmaaldrich.com Copper-catalyzed methods also enable the synthesis of quinolines via the dehydrogenative cyclization of 2-aminobenzyl alcohol with ketones.

Iron (Fe) Catalysis: As an earth-abundant and low-cost metal, iron has gained prominence in catalysis. Iron-catalyzed methods include the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols and three-component coupling reactions of aldehydes, amines, and styrenes. wikipedia.org These reactions are environmentally benign, often using oxygen as the oxidant and producing water as the primary byproduct.

Ruthenium (Ru) Catalysis: Ruthenium pincer complexes have proven to be highly efficient catalysts for the synthesis of quinolines via acceptorless dehydrogenative coupling of alcohols. Ruthenium catalysts can also facilitate the cyclocondensation of anilines with 1,3-diols to produce substituted quinolines.

| Metal Catalyst | Common Reaction Type | Typical Substrates | Key Advantages |

|---|---|---|---|

| Palladium (Pd) | Oxidative Annulation, Coupling | Anilines, Allyl alcohols, Alkynes | High functional group tolerance, often neutral conditions |

| Copper (Cu) | Domino Reactions, Dehydrogenative Coupling | Enaminones, 2-Halobenzaldehydes, 2-Aminobenzyl alcohols | Cost-effective, versatile reactivity |

| Iron (Fe) | Dehydrogenative Coupling, Multicomponent Reactions | 2-Aminoaryl alcohols, Aldehydes, Amines, Styrenes | Low cost, environmentally friendly, sustainable |

| Ruthenium (Ru) | Acceptorless Dehydrogenative Coupling | Anilines, Alcohols, Diols | High efficiency, atom economy |

Organocatalysis and Acid/Base Catalysis

Traditional quinoline syntheses, such as the Friedländer annulation, often rely on acid or base catalysis to facilitate the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. fly-chem.comiipseries.org These reactions can be promoted by a range of catalysts, from simple bases like potassium hydroxide (B78521) to Brønsted and Lewis acids. iipseries.orgnih.govnih.gov

Recent advancements have seen the rise of organocatalysis in quinoline synthesis. For instance, proline has been successfully employed in a regioselective Friedländer annulation to produce 2-substituted quinoline derivatives. researchgate.net Ionic liquids, particularly those with Brønsted-acidic properties, have also emerged as efficient and often recyclable catalysts for these reactions, aligning with green chemistry principles. mdpi.com The use of basic ionic liquids in aqueous media, sometimes coupled with ultrasonic irradiation, has been shown to effectively catalyze the condensation of isatin (B1672199) with ketones to form quinolines. nih.govresearchgate.net

The mechanism in acid-catalyzed syntheses, such as the Skraup reaction, typically involves the acid-mediated formation of an electrophilic species which then undergoes cyclization with an aniline derivative. iipseries.org Base-catalyzed reactions, conversely, often proceed through the formation of an enolate which then participates in a cyclocondensation reaction. iipseries.org

| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | Proline | Friedländer Annulation | Regioselective synthesis of 2-substituted quinolines. | researchgate.net |

| Acid Catalyst (Brønsted) | p-Toluenesulfonic acid | Friedländer Reaction | Effective for the synthesis of 4-alkylquinolines from 2-alkynylanilines. | mdpi.com |

| Acid Catalyst (Solid Acid) | Chitosan-SO3H | Friedländer Annulation | Highly efficient, recoverable, and reusable for synthesizing 2,3,4-trisubstituted quinolines. | nih.gov |

| Base Catalyst | Potassium Hydroxide (KOH) | Pfitzinger Reaction | Facilitates ring opening of isatin for subsequent condensation. | iipseries.org |

| Ionic Liquid (Brønsted-Acidic) | [bmim]HSO4 | Friedländer Synthesis | Short reaction times, high yields, and often solvent-free conditions. | mdpi.com |

| Ionic Liquid (Basic) | Imidazolium-based BILs | Condensation of isatin and ketones | High selectivity and yields under ultrasonic irradiation in aqueous media. | nih.govresearchgate.net |

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to quinolines, aiming to reduce waste, energy consumption, and the use of hazardous substances. tandfonline.comijpsjournal.com Key strategies include catalyst-free, solvent-free, microwave-assisted, and ultrasonic irradiation methods.

Catalyst-Free and Solvent-Free Synthesis: Many modern protocols aim to eliminate the need for catalysts and solvents altogether. For example, heating a mixture of reactants without a catalyst can drive the Friedländer synthesis, although this may require high temperatures. nih.gov Solvent-free reactions, often conducted under thermal conditions or with microwave irradiation, have been developed using catalysts like indium(III) chloride on silica (B1680970) gel or caesium iodide, offering advantages such as clean reactions, simple work-up, and short reaction times. researchgate.netresearchgate.net Tin(II) chloride dihydrate has also been used for the solvent-free synthesis of polysubstituted quinolines at room temperature. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times and often improve yields. benthamdirect.com It has been applied to various quinoline syntheses, including the Skraup and Friedländer reactions. mdpi.comnih.gov For instance, a microwave-assisted Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene (B122827) and glycerol showed a dramatic decrease in reaction time compared to conventional heating. nih.gov Microwave-assisted methods can be performed under solvent-free conditions or in environmentally benign solvents like water. acs.orgrsc.org

Ultrasonic Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. tandfonline.com Ultrasonic irradiation can accelerate reactions and improve yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. tandfonline.comrsc.org This technique has been successfully applied to the synthesis of quinoline-imidazole hybrids and in the condensation of isatin with ketones using basic ionic liquids in aqueous media. nih.govresearchgate.netrsc.org

| Green Chemistry Principle | Methodology | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free | Thermal Heating | No catalyst | Eliminates catalyst cost and separation. | nih.gov |

| Solvent-Free | Microwave Irradiation | Indium(III) chloride on silica gel | Convenient, efficient, one-pot reaction. | researchgate.net |

| Solvent-Free | Thermal Conditions | Caesium Iodide | Good yields, clean reaction, simple methodology. | researchgate.net |

| Microwave-Assisted | Skraup Synthesis | Sulfuric Acid | Significant reduction in reaction time. | mdpi.comnih.gov |

| Microwave-Assisted | Three-component domino reaction | None | Short synthetic route, operational simplicity, minimal environmental impact. | acs.org |

| Ultrasonic Irradiation | Condensation Reaction | Basic Ionic Liquids in aqueous media | Milder conditions, shorter reaction times, higher yields and selectivity. | nih.govresearchgate.net |

| Ultrasonic Irradiation | Synthesis of quinoline-imidazole hybrids | None | Reduced reaction time and energy consumption. | rsc.org |

Electrochemical and Photoelectrochemical Synthesis

Electrochemical methods offer a sustainable and powerful tool for organic synthesis, often avoiding the need for harsh reagents and external oxidants. thieme-connect.com An intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) has been developed under electrochemical conditions to yield substituted quinolines. This reaction proceeds in an undivided cell at room temperature under metal- and oxidant-free conditions, providing good to excellent yields. thieme-connect.com The efficiency of these reactions can be influenced by the choice of electrode materials and electrolytes. thieme-connect.com Furthermore, electrochemical methods have been developed for the selective C3-thiolation of quinolines, demonstrating the utility of this approach for functionalizing the quinoline core. rsc.org

Ring Expansion and Cyclization Approaches

Alternative strategies for constructing the quinoline skeleton involve the rearrangement of other heterocyclic systems.

Ring Expansion from Indoles: Indoles can serve as precursors to quinolines through ring expansion reactions. One approach involves the reaction of indoles with carbenes, generated, for example, from chloroform. The carbene undergoes cyclopropanation with the indole's C2-C3 double bond, followed by ring opening of the resulting cyclopropane (B1198618) to form the quinoline. quimicaorganica.org A rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates also proceeds via a proposed cyclopropanation-ring expansion pathway to yield ethyl quinoline-3-carboxylates. beilstein-journals.orgbeilstein-journals.org Another method involves a thiol-mediated three-step cascade that converts 2-halo-indole-tethered ynones into functionalized quinolines through dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov

Cyclization Approaches from Pyrroles: Pyrrolo[2,3-c]quinolines can be synthesized through a three-component cascade reaction involving the ring expansion of indoles with amines and ketones, proceeding through an N1–C2 cleavage of the indole (B1671886) ring. acs.org The synthesis of pyrrolo[1,2-a]quinolines has been achieved through a site-selective electrophilic cyclization of pyranoquinolines, followed by the opening of the pyran ring. nih.gov Additionally, the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B, was accomplished via the electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety. nih.gov

| Starting Material | Key Reagents/Catalysts | Intermediate/Mechanism | Product Type | Reference |

|---|---|---|---|---|

| Indole | Chloroform (Carbene source) | Cyclopropanation, Ring Opening | Quinoline | quimicaorganica.org |

| Indole | Ethyl halodiazoacetates, Rh(II) catalyst | Cyclopropanation, Ring Expansion | Ethyl quinoline-3-carboxylates | beilstein-journals.orgbeilstein-journals.org |

| 2-Halo-indole-tethered ynone | Thiols | Dearomatizing spirocyclization, Nucleophilic substitution, Ring expansion | Functionalized quinolines | nih.gov |

| Pyranoquinoline | Silver/Iodine | Site-selective electrophilic cyclization, Ring opening | Pyrrolo[1,2-a]quinolines | nih.gov |

| 2-(1H-indol-3-yl)cyclohexanones, amines, ketones | NH4I/pyridine (B92270) | Pictet–Spengler cyclization, N1–C2 bond cleavage | Pyrrolo[2,3-c]quinolines | acs.org |

| 2-(Pyrrol-3-yl)aniline | Carbodiimide formation | Electrocyclization | Pyrrolo[2,3-c]quinoline | nih.gov |

Regioselectivity and Stereoselectivity in Halogenated Quinoline Synthesis

Achieving regioselectivity in the halogenation of quinolines is a significant challenge due to the multiple reactive positions on the heterocyclic ring. An operationally simple, metal-free protocol has been developed for the remote C5–H halogenation of 8-substituted quinoline derivatives. rsc.orgnih.gov This method utilizes trihaloisocyanuric acid as the halogen source and proceeds with high regioselectivity at room temperature, tolerating a wide range of functional groups at the 8-position. rsc.orgnih.gov

The inherent reactivity of the quinoline nucleus often directs electrophilic substitution to the C5 and C8 positions. However, the directing influence of existing substituents plays a crucial role in determining the final position of halogenation. For instance, the presence of a directing group at the 8-position can effectively steer halogenation to the C5 position. rsc.orgnih.gov The control of regioselectivity is paramount in the synthesis of specifically functionalized halogenated quinolines for various applications.

In-depth Analysis of this compound Reveals Limited Publicly Available Spectroscopic and Crystallographic Data

The scientific community relies on such detailed characterization to confirm the structure, purity, and physicochemical properties of novel compounds. Techniques like NMR and mass spectrometry are fundamental in elucidating the molecular structure, while IR and UV-Vis spectroscopy provide insights into functional groups and electronic transitions. X-ray crystallography offers the definitive three-dimensional arrangement of atoms in a solid state.

The lack of this specific information for this compound could be attributed to several factors. The compound may be a novel molecule with research findings that are not yet published, or it could be an intermediate in a proprietary synthesis pathway, with the data held confidentially.

Further research and publication in peer-reviewed scientific journals would be necessary to populate the public record with the specific spectroscopic and crystallographic data for this compound. Without such data, a detailed and scientifically accurate article on its characterization, as per the requested structured outline, cannot be generated.

Spectroscopic and Crystallographic Characterization of 8 Bromo 5 Fluoro 2,4 Dimethylquinoline

X-ray Crystallographic Analysis

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, Halogen Bonding, C-H···π, π-π Stacking)

Detailed information regarding the specific intermolecular interactions within the crystal lattice of 8-Bromo-5-fluoro-2,4-dimethylquinoline is not available in published scientific literature. The analysis of such interactions is dependent on the determination of the compound's crystal structure through techniques like single-crystal X-ray diffraction, which has not been publicly reported.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis for this compound has not been documented in scientific research. This type of analysis, which provides quantitative insight into intermolecular contacts in a crystal, requires prior knowledge of the crystallographic structure. As this data is unavailable, a Hirshfeld surface analysis cannot be performed or described.

Reactivity and Mechanistic Investigations of 8 Bromo 5 Fluoro 2,4 Dimethylquinoline

Reactivity of Halogen Substituents (Bromine and Fluorine)

The chemical reactivity of 8-Bromo-5-fluoro-2,4-dimethylquinoline is largely dominated by the two halogen substituents on the benzo-fused portion of the ring system. The bromine at the C-8 position and the fluorine at the C-5 position exhibit distinct reactivities, which can be selectively exploited in chemical transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the quinoline (B57606) system, the ring nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. For an SNAr reaction to proceed efficiently, a strong electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

In this compound, both halogens are potential leaving groups. The reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I. youtube.com This is because the rate-determining step is typically the nucleophilic attack on the carbon bearing the halogen. youtube.com The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and thus more susceptible to attack. youtube.comyoutube.com

Electrophilic Aromatic Substitution Patterns

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com When substitution does occur, it preferentially happens on the benzene ring at positions C-5 and C-8. pharmaguideline.com In the target molecule, these positions are already occupied by fluorine and bromine, respectively.

Any further electrophilic substitution would be directed to the remaining open positions (C-3, C-6, and C-7) and would be governed by the combined electronic effects of the existing substituents. The table below summarizes the directing effects of the substituents on this compound.

| Substituent | Position | Type | Directing Effect |

| -CH₃ | C-2 | Activating | Ortho, Para |

| -CH₃ | C-4 | Activating | Ortho, Para |

| -F | C-5 | Deactivating | Ortho, Para |

| -Br | C-8 | Deactivating | Ortho, Para |

| Ring Nitrogen | N-1 | Deactivating | Meta (to itself) |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom at the C-8 position serves as a highly effective handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive in typical palladium-catalyzed cycles than the C-F bond, allowing for selective functionalization at the C-8 position.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. libretexts.orgnih.gov The 8-bromo position of the quinoline can be readily coupled with various aryl or vinyl boronic acids or esters to produce 8-aryl or 8-vinyl derivatives. google.com Such reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govgoogle.com The Suzuki coupling is known for its tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating conjugated enynes and arylalkynes. wikipedia.orglibretexts.org The this compound can react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 8-alkynylquinoline derivatives. wikipedia.orgorganic-chemistry.org This reaction is valuable for introducing linear, sp-hybridized carbon frameworks into the quinoline structure. wikipedia.org For compounds with multiple different halogen substituents, the reaction typically occurs at the site of the more reactive halide, which is generally iodine, followed by bromine. libretexts.org

The following table provides representative conditions for these cross-coupling reactions as applied to bromo-substituted aromatic compounds.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | Toluene, Dioxane/H₂O | 8-Aryl-5-fluoro-2,4-dimethylquinoline |

| Sonogashira | R-C≡C-H | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | THF or DMF | 8-(Alkynyl)-5-fluoro-2,4-dimethylquinoline |

Functionalization and Derivatization Strategies

The diverse reactivity of its functional groups makes this compound a versatile scaffold for further chemical modification.

Selective C-8 Functionalization: As discussed, the C-8 bromine is the primary site for cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl groups.

Modification of Methyl Groups: The methyl groups at C-2 and C-4 can also be sites for derivatization. For example, radical bromination using a reagent like N-Bromosuccinimide (NBS) could potentially convert a methyl group into a bromomethyl group (-CH₂Br). mdpi.com These bromomethyl derivatives are themselves valuable intermediates, susceptible to nucleophilic substitution to introduce functionalities like alcohols, ethers, amines, and nitriles.

Nucleophilic Substitution of Fluorine: While less reactive than the C-Br bond in cross-coupling, the C-F bond at C-5 could potentially be targeted for nucleophilic aromatic substitution under specific, often harsh, conditions with strong nucleophiles like alkoxides or thiolates. This would allow for the introduction of oxygen or sulfur-based functional groups at this position.

These strategies allow for the systematic modification of the quinoline core, enabling the synthesis of a library of derivatives with tailored electronic and steric properties for various applications.

Reaction Mechanism Studies of Quinoline Formation and Transformation

The synthesis of the this compound core itself is a subject of mechanistic interest. The Combes quinoline synthesis is a classic and effective method for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org

For the synthesis of this compound, the likely starting materials would be 2-bromo-5-fluoroaniline (B94856) and acetylacetone (B45752) (pentane-2,4-dione). The reaction mechanism proceeds through several key steps:

Condensation: The aniline derivative reacts with one of the carbonyl groups of the β-diketone to form a Schiff base, which is in equilibrium with its more stable enamine tautomer. wikipedia.org

Cyclization: Under strong acid catalysis (e.g., concentrated sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution. The enamine's double bond attacks the protonated benzene ring, leading to ring closure. This annulation is the rate-determining step. wikipedia.org

Dehydration: The resulting cyclic intermediate, a dihydroquinolinol, is then protonated at the hydroxyl group, which is subsequently eliminated as a water molecule to form a double bond and generate the aromatic quinoline ring system. wikipedia.org

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for understanding and optimizing reaction pathways.

Quinoline Formation Intermediates: In the Combes synthesis, the primary intermediates are the enamine formed from the initial condensation and the non-aromatic alcohol intermediate formed after the cyclization step. wikipedia.org These intermediates are generally not isolated but their existence is inferred from mechanistic studies of related reactions.

Cross-Coupling Intermediates: The catalytic cycles of Suzuki and Sonogashira reactions involve a series of organopalladium intermediates. The cycle for a Suzuki reaction typically includes:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the quinoline to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

SNAr Intermediates: For nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. nih.gov This is a resonance-stabilized, negatively charged species formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is a critical factor in determining the reaction rate.

Understanding the structure and stability of these transient species allows chemists to fine-tune reaction conditions to favor desired pathways and maximize yields of the target molecules.

Lack of Specific Research Data on the Reactivity of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific experimental data concerning the reactivity and mechanistic pathways of the chemical compound this compound. Despite the well-established principles of quinoline chemistry, which would predict certain reactive behaviors, dedicated studies detailing the role of various catalysts and reagents in the transformation of this particular molecule are not presently available in published research.

While the structural features of this compound—namely the presence of a bromine atom at the 8-position, a fluorine atom at the 5-position, and methyl groups at the 2- and 4-positions—suggest potential for a range of chemical transformations, the absence of specific research prevents a detailed discussion of its reaction pathways.

In the broader context of quinoline chemistry, the bromine atom at the C-8 position is typically a reactive site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of catalyst, often a palladium complex, and the accompanying ligands and bases are known to be crucial in determining the outcome and efficiency of such reactions.

Similarly, the electronic properties of the quinoline ring are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl groups. These substituents would be expected to modulate the reactivity of the entire molecule, including the reactivity of the bromine atom and the potential for reactions at other positions on the quinoline core.

However, without specific studies on this compound, any discussion of the precise role of catalysts and reagents would be speculative and based on analogies to other, different quinoline derivatives. Such an approach would not meet the required standards of scientific accuracy for an article focused solely on this compound.

Therefore, it is not possible to construct data tables or provide detailed research findings on the catalytic and reagent-driven reaction pathways of this compound at this time. The scientific community has not yet published the specific investigations necessary to fulfill this request.

Computational and Theoretical Studies on 8 Bromo 5 Fluoro 2,4 Dimethylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

No published research articles or datasets were found that specifically detail quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 8-Bromo-5-fluoro-2,4-dimethylquinoline.

Information regarding the electronic structure analysis, including molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and charge distribution for this compound, is not available in the public domain based on the performed searches.

There are no available studies on the conformational analysis of this compound. Consequently, data on its stable conformers, potential energy surfaces, and rotational barriers are absent from the scientific literature.

Molecular Modeling and Dynamics Simulations

No specific molecular modeling or molecular dynamics simulation studies for this compound have been published. While research exists for other bromo- and fluoro-substituted quinolines, these findings cannot be directly extrapolated to the target compound.

There is no information available from ligand-receptor interaction modeling studies that would describe the binding modes of this compound with any biological target.

Supramolecular Chemistry and Advanced Material Science Applications of Quinoline Scaffolds

Role of Quinoline (B57606) Derivatives as Tectons in Supramolecular Assemblies

In the field of supramolecular chemistry, "tectons" are molecular building blocks designed to assemble into larger, ordered structures through specific, non-covalent interactions. Quinoline derivatives are excellent candidates for tectons due to their rigid, planar structure and the presence of nitrogen heteroatoms, which can act as hydrogen bond acceptors or coordination sites for metal ions.

The design of quinoline-based tectons often involves functionalization at various positions on the bicyclic ring system. These modifications allow for the precise control of intermolecular interactions, directing the self-assembly process to form desired supramolecular architectures such as helices, sheets, and porous networks. The combination of a rigid core and customizable peripheral functional groups makes quinoline derivatives highly valuable in crystal engineering and the design of complex molecular systems. The use of robust supramolecular synthons in conjunction with these tectons is crucial for the preorganization of framework structures. researchgate.net

For instance, substituted pyridinium cations have been paired with inorganic tectons to systematically assess the resulting non-covalent interactions and their effects on molecular packing. rsc.org This approach highlights the modularity of using such building blocks in constructing complex assemblies.

Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, C-H···π Interactions in Self-Assembly

The self-assembly of quinoline-based tectons into supramolecular structures is governed by a variety of non-covalent interactions. These weak forces, acting in concert, provide the thermodynamic driving force for the spontaneous organization of molecules.

Hydrogen Bonding: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor. By introducing hydrogen bond donor groups (e.g., -OH, -NH2) onto the quinoline scaffold or co-crystallizing with donor molecules, strong and directional hydrogen bonds can be formed. These interactions are fundamental in creating predictable patterns and robust networks in the solid state. For example, lanthanide quinoline-2,4-dicarboxylates exhibit O−H···O and O−H···N hydrogen bonds that play a crucial role in their crystal structures. mdpi.com

π-π Stacking: The aromatic nature of the quinoline ring system facilitates π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent molecules, are crucial for the stabilization of layered and columnar structures. The extent of π-π stacking can be tuned by introducing electron-donating or electron-withdrawing substituents, which modify the electron density of the aromatic rings.

The interplay of these non-covalent forces is essential for the formation of well-defined supramolecular architectures. fortunejournals.comnih.gov The dynamic and reversible nature of these interactions also allows for the development of "smart" materials that can respond to external stimuli. fortunejournals.com

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks Featuring Quinoline Ligands

Quinoline derivatives are widely used as ligands in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govlupinepublishers.com The nitrogen atom of the quinoline ring, along with other potential donor atoms introduced through functionalization (e.g., carboxylates, pyridyls), can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. nih.govlupinepublishers.com

The synthesis of these materials typically involves the reaction of a quinoline-based ligand with a metal salt under solvothermal or hydrothermal conditions. mdpi.com The choice of metal ion, ligand design, and reaction conditions (e.g., temperature, solvent) are critical parameters that influence the final structure and properties of the resulting CP or MOF. mdpi.com For instance, the synthesis temperature can affect the dimensionality and coordination number of the metal ions in the framework. mdpi.com

Key aspects of quinoline-based CPs and MOFs:

Structural Diversity: The versatility of quinoline chemistry allows for the creation of a vast array of ligand geometries, leading to CPs and MOFs with diverse topologies and pore structures.

Functional Properties: By incorporating specific functional groups into the quinoline ligand, properties such as luminescence, magnetism, and catalytic activity can be imparted to the final material.

Post-Synthetic Modification: The quinoline scaffold can be modified after the formation of the framework, allowing for the introduction of new functionalities.

| Ligand Type | Metal Ion | Resulting Structure | Potential Application |

| Quinoline-dicarboxylate | Lanthanide(III) | 3D Coordination Polymer | Luminescence, Magnetism |

| Functionalized Quinoline | Copper(II) | 2D Coordination Polymer | Photoluminescence |

| 8-Hydroxyquinoline (B1678124) | Various Metals | Varies | Sensing, Catalysis |

This table is generated based on general findings in the field and does not represent specific data for "8-Bromo-5-fluoro-2,4-dimethylquinoline".

Catalytic Applications of Quinoline Derivatives As Ligands or Scaffolds

Transition Metal Complexes of Quinoline (B57606) Derivatives as Catalytic Species or Ligands

Quinoline derivatives are widely utilized as ligands in organometallic catalysis. nih.gov The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordinator for various transition metals. This coordination is fundamental to the formation of stable and catalytically active metal complexes. The electronic properties of the quinoline ring can be readily tuned by introducing different substituents, which in turn influences the catalytic activity of the corresponding metal complex. mdpi.com

Transition metal complexes featuring quinoline-based ligands have been successfully employed in a variety of catalytic reactions. For instance, copper-quinoline complexes have demonstrated the ability to catalyze numerous biological processes. mdpi.com The formation of complexes between quinoline compounds and copper salts can elicit catalytic activities for oxidation reactions. mdpi.com Furthermore, the quinoline scaffold is a key component in many natural products, biologically active compounds, and functional materials, highlighting its importance in the design of new catalysts. nih.govacs.org The C–H functionalization of quinoline scaffolds by transition metal catalysis provides an efficient method for rapidly obtaining substituted quinolines, which can then be used as ligands. acs.org

Ligand Design Principles for Homogeneous and Heterogeneous Catalysis

The design of effective quinoline-based ligands for both homogeneous and heterogeneous catalysis is guided by several key principles. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex. For instance, the presence of electron-donating groups on the quinoline ring can increase the electron density at the nitrogen atom, which enhances coordination with the metal and leads to the formation of more stable and active complexes. mdpi.com Conversely, electron-withdrawing groups can decrease the electron density, potentially disfavoring complex formation and reducing catalytic activity. mdpi.com

In the context of asymmetric catalysis, the synthesis of chiral ligands containing quinoline motifs is a significant area of research. researchgate.net These chiral ligands are instrumental in generating enantiomerically pure compounds of biological and pharmaceutical interest. researchgate.net The design of these ligands often involves incorporating chiral centers or creating a chiral environment around the metal center to induce stereoselectivity in the catalytic reaction. Both homogeneous and heterogeneous catalytic systems have been developed using quinoline-based chiral ligands for a variety of asymmetric transformations. researchgate.net

Role in Specific Catalytic Transformations (e.g., Oxidation of Phenols, Hydrogenation/Dehydrogenation)

Quinoline derivatives have proven to be effective in a range of specific catalytic transformations, including the oxidation of phenols and hydrogenation/dehydrogenation reactions.

Oxidation of Phenols:

Complexes formed between quinoline derivatives and copper salts have been shown to efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com This process is analogous to the activity of the copper-based enzyme catechol oxidase. mdpi.com The catalytic activity in this transformation is dependent on both the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com For example, complexes formed with copper(II) acetate (B1210297) generally exhibit higher catalytic activity compared to those with other copper salts like copper(II) nitrate (B79036) or copper(II) chloride. mdpi.com The oxidation of phenols to the corresponding quinones is a valuable transformation with applications in various fields. mdpi.com

Hydrogenation/Dehydrogenation:

Quinoline derivatives are also pivotal in hydrogenation and dehydrogenation reactions, which are of great interest for alternative energy research, particularly in the context of liquid organic hydrogen carriers (LOHCs). researchgate.net Iridium complexes with quinoline-based ligands have been developed that can catalyze both the dehydrogenation of N-heterocyclic substrates and the reverse hydrogenation reaction under mild conditions. researchgate.net This reversibility is a key advantage for hydrogen storage and transport technologies. researchgate.net

Furthermore, cobalt-amido cooperative catalysis has been utilized for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov This highly efficient system uses ammonia (B1221849) borane (B79455) as a reductant and exhibits broad functional group compatibility. nih.gov In other systems, supported gold nanoparticles have been used to catalyze the chemoselective hydrogenation of functionalized quinolines to the corresponding 1,2,3,4-tetrahydroquinolines under mild conditions. acs.org Asymmetric hydrogenation of quinolines catalyzed by chiral cationic ruthenium complexes has also been extensively studied, yielding 1,2,3,4-tetrahydroquinolines with high enantioselectivity. acs.org These reactions are crucial for the synthesis of biologically active tetrahydroquinolines. acs.org

Below is an illustrative table summarizing the catalytic activity of different quinoline-based systems in these transformations:

| Catalyst System | Transformation | Substrate | Product | Key Features |

| Copper(II) acetate / Quinoline derivative | Oxidation | Catechol | o-Quinone | Mimics catechol oxidase activity; ligand structure influences rate. mdpi.com |

| Iridium complex / Quinoline derivative | Dehydrogenation/Hydrogenation | Tetrahydroquinoline | Quinoline | Reversible reaction under mild conditions for LOHC applications. researchgate.net |

| Cobalt-amido complex | Transfer Hydrogenation | Quinoline | 1,2-Dihydroquinoline | High selectivity for partial hydrogenation; uses ammonia borane. nih.gov |

| Supported Gold Nanoparticles | Chemoselective Hydrogenation | Functionalized Quinoline | 1,2,3,4-Tetrahydroquinoline | Mild reaction conditions; high chemoselectivity. acs.org |

| Chiral Cationic Ruthenium Complex | Asymmetric Hydrogenation | Quinoline | 1,2,3,4-Tetrahydroquinoline | High enantioselectivity for chiral product synthesis. acs.org |

Pharmacological Scaffold Investigations and Rational Design Principles

Quinoline (B57606) as a Privileged and Versatile Pharmacophore in Chemical Biology

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netusc.edu This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a robust starting point for the development of new drugs. researchgate.netusc.edu The versatility of the quinoline nucleus is demonstrated by its presence in a wide array of natural products and synthetic compounds with significant therapeutic applications. researchgate.neteurekaselect.com

The synthetic accessibility and versatility of the quinoline scaffold allow for the creation of large libraries of structurally diverse derivatives. eurekaselect.comnih.gov This adaptability is crucial for optimizing interactions with specific biological targets. The broad spectrum of pharmacological activities associated with quinoline derivatives underscores its importance in drug discovery. nih.govorientjchem.org

Table 1: Documented Biological Activities of Quinoline Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Quinoline-based compounds have been developed as topoisomerase and kinase inhibitors for cancer therapy. usc.eduresearchgate.net |

| Antimalarial | Historically significant, quinoline derivatives like chloroquine (B1663885) and primaquine (B1584692) are cornerstone antimalarial agents. nih.govbenthamscience.com |

| Antimicrobial | The scaffold is integral to various antibacterial agents. nih.govnih.gov The introduction of a fluorine atom at certain positions can significantly enhance antibacterial activity. orientjchem.org |

| Anti-inflammatory | Certain derivatives exhibit potent anti-inflammatory effects. nih.gov |

| Antiviral | The quinoline nucleus is found in compounds investigated for antiviral properties, including against HIV. nih.gov |

Strategies for Scaffold Modification and Functionalization in Rational Drug Design

Rational drug design involves the methodical modification of a lead compound to enhance its therapeutic properties. A core structure, or scaffold, like quinoline is systematically functionalized to improve its potency, selectivity, and pharmacokinetic profile. orientjchem.orgmanchester.ac.uk This process of "scaffold hopping" or modification aims to discover novel compounds with improved characteristics by altering the core structure while retaining key binding interactions. researchgate.netbiosolveit.de

Key strategies for modifying a scaffold include:

Substituent Modification : Adding, removing, or changing functional groups at various positions on the scaffold. In 8-Bromo-5-fluoro-2,4-dimethylquinoline, the methyl groups at positions 2 and 4, and the halogens at positions 5 and 8, are examples of such modifications. These can influence the molecule's size, shape, electronic distribution, and solubility.

Isosteric and Bioisosteric Replacement : Replacing a functional group with another that has similar physical or chemical properties to improve the molecule's behavior in the body without losing its desired biological activity.

Scaffold Functionalization : This involves modifying the scaffold itself to create a biomimetic environment that can promote specific cellular responses. numberanalytics.com This can be achieved through techniques like chemical coating or the incorporation of biomolecules. numberanalytics.com

The goal of these modifications is to optimize the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological effect. orientjchem.org By understanding SAR, chemists can design derivatives with enhanced efficacy and reduced side effects. benthamscience.commanchester.ac.uk

Impact of Halogenation on Molecular Recognition and Target Binding Mechanisms

The inclusion of halogen atoms—in this case, bromine and fluorine—is a common and highly effective strategy in drug design. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. rsc.org Approximately 25% of approved drugs contain a halogen atom. researchgate.net

Key Effects of Halogenation:

Halogen Bonding : Heavier halogens like bromine and chlorine can act as Lewis acids, forming a noncovalent interaction known as a halogen bond with electron-rich atoms (Lewis bases) like oxygen or nitrogen in a protein's binding pocket. researchgate.netacs.org This directional interaction can significantly increase binding affinity and selectivity. researchgate.netacs.org Fluorine, due to its high electronegativity, does not typically form strong halogen bonds. acs.org

Lipophilicity and Permeability : Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. benthamscience.comnih.gov This can enhance its ability to cross cell membranes and the blood-brain barrier, improving bioavailability. researchgate.netnih.gov

Metabolic Stability : The carbon-halogen bond, particularly the carbon-fluorine bond, is very strong. nih.gov Introducing a halogen at a site on the molecule that is susceptible to metabolic breakdown can block this process, thereby increasing the drug's half-life and duration of action. nih.govnih.gov

Conformational Control : The size and electronic properties of halogens can influence the preferred conformation (3D shape) of a molecule, which can be critical for optimal binding to its target. acs.org

The presence of both bromine and fluorine in this compound suggests a deliberate design choice to leverage these effects. The bromine at position 8 could potentially engage in halogen bonding, while the fluorine at position 5 might enhance metabolic stability and modulate the electronic properties of the ring system. benthamscience.com

Table 2: Comparison of Halogens in Drug Design

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Roles in Medicinal Chemistry |

|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | Blocks metabolic oxidation, increases lipophilicity, alters pKa, can form strong hydrogen bonds. benthamscience.comnih.govnih.gov |

| Chlorine (Cl) | 1.75 | 3.16 | Can form halogen bonds, increases lipophilicity, improves membrane permeability. acs.org |

| Bromine (Br) | 1.85 | 2.96 | Potent halogen bond donor, increases binding affinity, can optimize molecular conformation. researchgate.netacs.org |

| Iodine (I) | 1.98 | 2.66 | Strongest halogen bond donor among common halogens, significantly increases binding affinity. acs.org |

Computational Approaches in Pharmacological Scaffold Development and Optimization

Modern drug discovery heavily relies on computational, or in silico, techniques to accelerate the design and optimization of new drug candidates. nih.govnih.gov These methods allow researchers to model and predict how a molecule will behave, saving significant time and resources compared to traditional synthesis and testing. nih.govmdpi.com For scaffolds like quinoline, computational tools are invaluable for exploring the vast chemical space of possible derivatives.

Common Computational Techniques:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govmdpi.com It helps to understand the binding mode and estimate the strength of the interaction, guiding the design of derivatives with improved affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govucm.esmdpi.com By analyzing the physicochemical properties of known active and inactive molecules, QSAR can predict the activity of new, unsynthesized compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic nature of drug-target interactions. nih.gov This can reveal how a molecule adapts its conformation within a binding site and the stability of the resulting complex.

Pharmacophore Modeling : This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search databases for other molecules that fit the pharmacophore, potentially leading to the discovery of new scaffolds. researchgate.net

These computational methods enable a more rational and targeted approach to modifying scaffolds like quinoline, helping to prioritize the synthesis of compounds, such as this compound, with the highest probability of success. nih.govmdpi.com

Conclusion and Future Research Directions

Summary of Current Research Status for 8-Bromo-5-fluoro-2,4-dimethylquinoline and Related Systems

Direct and specific research on the compound This compound is notably scarce in publicly available scientific literature. Its study appears to be a niche or emerging area within the broader field of quinoline (B57606) chemistry. However, the current research status can be inferred by examining related halogenated and polysubstituted quinoline systems. Quinoline derivatives are a significant class of N-heterocyclic compounds with extensive applications in medicinal and industrial chemistry. researchgate.net The introduction of halogen atoms, such as bromine and fluorine, along with alkyl groups, can significantly modulate the physicochemical and biological properties of the quinoline scaffold. ontosight.aiontosight.ai

The research landscape for related halogenated quinolines is rich, with studies focusing on their potential as therapeutic agents. Halogenated quinolines have been investigated for a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. ontosight.ainih.gov For instance, the fluorine atom is known to enhance metabolic stability and binding affinity, while the bromine atom can provide a site for further chemical modification through cross-coupling reactions. ontosight.aiorganic-chemistry.org Polysubstitution allows for the fine-tuning of these properties, potentially leading to enhanced target specificity and potency in drug discovery. researchgate.net

Studies on various substituted quinolines have demonstrated their potential in diverse therapeutic areas. For example, certain halogenated quinoline derivatives have been synthesized and investigated as potential inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B), which are targets for neurodegenerative diseases. nih.govacs.org The 8-hydroxyquinoline (B1678124) scaffold, a close relative, has been extensively studied for its anticancer, antiviral, and antibacterial activities. nih.gov The research on these related systems suggests that a molecule with the specific substitution pattern of 8-bromo, 5-fluoro, and 2,4-dimethyl groups could possess unique and potentially valuable biological activities, although this remains empirically unconfirmed.

Table 1: Research Status of Related Halogenated Quinoline Systems

| Compound/System Class | Key Research Findings/Applications |

| 8-Substituted Halogenated Quinolines | Investigated for regioselective C-H halogenation at the C5 position; serve as precursors for compounds of biological interest. rsc.org |

| Fluoroquinolines | Fluorine substitution can enhance stability, lipophilicity, and biological activity; 8-Fluoroquinoline is a known synthetic building block. ontosight.ai |

| Bromoquinolines | Bromine acts as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions. mdpi.com |

| Halogenated 8-Hydroxyquinolines | Exhibit a broad range of activities including anticancer and antimicrobial properties; substitution patterns critically influence efficacy. nih.gov |

| Polysubstituted Quinolines | Synthesis is an active area of research, with a focus on developing efficient and regioselective methods to access structurally diverse molecules for screening. researchgate.netnih.gov |

Identification of Unexplored Avenues and Methodological Challenges

The primary unexplored avenue is the compound This compound itself. Its synthesis, complete chemical and physical characterization, and comprehensive biological evaluation are yet to be reported. This represents a significant gap in the chemical space of functionalized quinolines. Investigating its potential applications in medicinal chemistry—as an anticancer, antimicrobial, or neuroprotective agent—based on the activities of related compounds, is a clear future direction. Furthermore, its utility in materials science, for instance as a novel ligand or functional organic material, remains entirely unexplored.

A significant methodological challenge lies in the regioselective synthesis of this polysubstituted quinoline. The precise placement of four different substituents (bromo, fluoro, and two methyl groups) at specific positions on the quinoline core is a non-trivial synthetic task.

Key Methodological Challenges:

Regiocontrol: Traditional quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, often provide limited control over the position of substituents, especially on the benzene (B151609) ring, and can require harsh reaction conditions. nih.gov Achieving the specific 8-bromo and 5-fluoro substitution pattern alongside the 2,4-dimethyl arrangement requires a carefully designed, likely multi-step, synthetic strategy.

Sequential Functionalization: Introducing the substituents in a controlled sequence presents difficulties. For example, directing bromination specifically to the C8 position and fluorination to the C5 position without affecting other sites can be challenging. Metal-free C5-selective halogenation of 8-substituted quinolines has been developed, but applying this to a pre-fluorinated or methylated system requires investigation. rsc.orgrsc.org

Substrate Availability: The synthesis would likely start from a complex, pre-functionalized aniline (B41778) or a related precursor, which may not be commercially available or may be expensive to prepare.

Prospects for Novel Synthetic Methodologies and Broader Applications of Halogenated Quinoline Derivatives

Advances in synthetic organic chemistry offer promising solutions to the methodological challenges and pave the way for the exploration of This compound and other novel halogenated quinolines.

Novel Synthetic Methodologies:

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocyclic cores. mdpi.comscilit.com This strategy could potentially be used to introduce the bromo or methyl groups directly onto a fluoroquinoline scaffold, offering a more atom- and step-economical approach compared to traditional methods.

Multicomponent Reactions (MCRs): MCRs allow the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org Designing an MCR that incorporates the required functionalities could provide a rapid and efficient route to the target compound and a library of related analogues for structure-activity relationship (SAR) studies.

Modern Annulation Strategies: Recent developments in oxidative annulation, photo-induced cyclization, and catalytic C–H bond activation provide innovative and efficient pathways to construct the quinoline core with diverse substitution patterns. mdpi.com These methods often feature milder conditions and broader substrate tolerance.

Green Chemistry Approaches: The development of greener synthetic protocols, utilizing microwave irradiation, aqueous reaction media, or metal-free catalysts, is a key trend. tandfonline.comresearchgate.net For instance, metal-free halogenation using N-halosuccinimides in water offers an environmentally benign alternative for producing halogenated quinolines. rsc.org

Broader Applications:

The unique combination of substituents in This compound suggests several potential applications. The field of halogenated pharmaceuticals is expanding, with many new drugs approved by the FDA containing halogen atoms to enhance their therapeutic profiles. mdpi.com

Drug Discovery: As a novel scaffold, this compound could be a candidate for screening against a wide array of biological targets. The interplay between the electron-withdrawing fluorine atom, the bulky bromine atom, and the electron-donating methyl groups could lead to unique interactions with enzyme active sites or cellular receptors, potentially yielding potent and selective inhibitors for applications in oncology, infectious diseases, or neurology. mdpi.com

Chemical Probes and Intermediates: The bromine atom at the C8 position serves as a versatile synthetic handle for further modifications via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). organic-chemistry.org This would allow for the synthesis of a library of more complex derivatives to probe biological systems or to be used as advanced intermediates for the synthesis of other target molecules.

Materials Science: The rigid, aromatic structure of the quinoline core, combined with its specific electronic properties modified by the substituents, could make it a candidate for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Q & A

Q. What synthetic routes are commonly employed for 8-Bromo-5-fluoro-2,4-dimethylquinoline, and how is structural purity validated?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For brominated quinolines, condensation reactions with bromoalkyl precursors (e.g., 1-phthalimido-bromo-alkane) are effective, as demonstrated in the synthesis of analogous compounds . Fluorination can be achieved via nucleophilic aromatic substitution using fluorinating agents like KF or Selectfluor. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., H/C NMR for substituent confirmation). X-ray crystallography (XRD) is critical for unambiguous structural assignment, as shown in crystallographic studies of 4-Bromo-8-methoxyquinoline, where non-hydrogen atom planarity and intermolecular interactions were resolved .

Q. What safety protocols are critical when handling brominated-fluorinated quinolines in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Inhalation risks necessitate fume hood use during synthesis. Waste must be segregated in halogenated solvent containers and disposed via certified hazardous waste services, as improper disposal of brominated compounds can lead to environmental contamination . Storage recommendations include airtight containers at 0–6°C to prevent degradation, particularly for thermally sensitive fluorinated analogs .

Advanced Research Questions

Q. How do electronic properties of bromine and fluorine substituents influence the pharmacodynamic activity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations, such as Mulliken charge analysis, reveal electron-withdrawing effects of bromine and fluorine. These substituents polarize the quinoline ring, enhancing electrophilic reactivity at specific positions (e.g., C-2 or C-4). For instance, computational studies on 7-Bromo-5-Chloro-8-Quinolinol demonstrated that bromine increases positive charge density at adjacent carbons, facilitating interactions with biological targets like metalloproteins . Such analyses guide rational design of derivatives with optimized binding affinities.

Q. How can crystallographic data resolve structural discrepancies in halogenated quinoline derivatives?

- Methodological Answer : XRD provides atomic-level resolution of bond lengths, angles, and intermolecular interactions. In 4-Bromo-8-methoxyquinoline, weak C–H···π(arene) interactions were identified, explaining its crystal packing and stability . When spectroscopic data (e.g., NMR or IR) conflict, XRD can distinguish between regioisomers or confirm substituent positions. For example, bromine’s steric effects may alter NOE correlations in NMR, but XRD unambiguously assigns substitution patterns.

Q. What strategies address contradictions in spectroscopic data for halogenated quinolines?

- Methodological Answer : Cross-validation using complementary techniques is essential:

- Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., Br/Br doublet).

- Variable-temperature NMR resolves dynamic effects caused by bulky substituents.

- Computational modeling (e.g., DFT-optimized structures) predicts H NMR chemical shifts, aiding assignment in crowded spectra .

For fluorinated analogs, F NMR is critical to detect para/meta substitution effects, as fluorine’s electronegativity significantly shifts neighboring proton signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.